2-{[(Pentyloxy)carbonyl]amino}ethyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(Pentyloxy)carbonyl]amino}ethyl 2-methylprop-2-enoate is a chemical compound that belongs to the class of methacrylate esters. This compound is characterized by the presence of a pentyloxycarbonyl group attached to an aminoethyl chain, which is further linked to a 2-methylprop-2-enoate moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Pentyloxy)carbonyl]amino}ethyl 2-methylprop-2-enoate typically involves the reaction of 2-isocyanatoethyl methacrylate with pentyloxycarbonyl chloride in the presence of a suitable base. The reaction is carried out in an organic solvent such as toluene, under reflux conditions, to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified using techniques such as distillation or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(Pentyloxy)carbonyl]amino}ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, where nucleophiles replace the pentyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted aminoethyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[(Pentyloxy)carbonyl]amino}ethyl 2-methylprop-2-enoate is used in various scientific research applications, including:
Chemistry: As a monomer in the synthesis of polymers and copolymers.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a potential drug candidate for the treatment of various diseases.
Industry: In the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-{[(Pentyloxy)carbonyl]amino}ethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved in these interactions are often studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(tert-Butylamino)ethyl methacrylate: Similar in structure but with a tert-butyl group instead of a pentyloxycarbonyl group.
2-(Diisopropylamino)ethyl methacrylate: Contains a diisopropylamino group instead of a pentyloxycarbonyl group.
Uniqueness
2-{[(Pentyloxy)carbonyl]amino}ethyl 2-methylprop-2-enoate is unique due to the presence of the pentyloxycarbonyl group, which imparts specific chemical properties such as increased hydrophobicity and stability. This makes it suitable for applications where these properties are desired.
Eigenschaften
CAS-Nummer |
89761-49-9 |
---|---|
Molekularformel |
C12H21NO4 |
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
2-(pentoxycarbonylamino)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H21NO4/c1-4-5-6-8-17-12(15)13-7-9-16-11(14)10(2)3/h2,4-9H2,1,3H3,(H,13,15) |
InChI-Schlüssel |
NCNQNCRGMKRLOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(=O)NCCOC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.